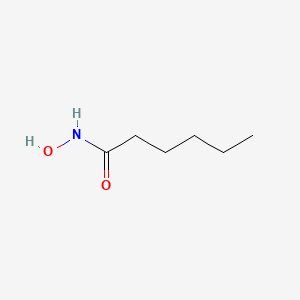

Hexanohydroxamic acid

Description

Overview of Hydroxamic Acid Class in Organic Chemistry and Biochemistry

Hydroxamic acids are a class of organic compounds characterized by the functional group -C(=O)N(OH)R', where R and R' can be hydrogen or organic residues. wikipedia.org They are essentially amides with a hydroxyl group attached to the nitrogen atom. wikipedia.org This functional group imparts unique chemical properties, most notably the ability to act as potent metal chelators. wikipedia.orgresearchgate.net The deprotonated form, known as a hydroxamate, forms stable complexes with various metal ions, particularly iron(III). wikipedia.orgscientificeminencegroup.com This chelating ability is central to their diverse biological roles and applications. researchgate.net In biochemistry, hydroxamic acids are recognized as a versatile zinc-binding group, enabling them to inhibit zinc-containing enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.net

Historical Context of Hexanohydroxamic Acid Research

The nomenclature of hydroxamic acids is systematically derived from their corresponding carboxylic acids. For instance, this compound is the derivative of caproic acid (hexanoic acid). iaea.org Early research focused on the fundamental synthesis and characterization of various hydroxamic acids, including this compound. wmich.eduiaea.org Studies have explored the equilibrium constants for the formation of simple hydroxamic acids, including this compound, from hydroxylamine (B1172632) and carboxylic acids. researchgate.net

Significance of this compound in Contemporary Research Paradigms

This compound and its derivatives are subjects of ongoing research due to their potential applications in various fields. They are investigated for their roles as enzyme inhibitors, particularly in the context of drug discovery. researchgate.netgoogle.com The ability of the hydroxamic acid moiety to chelate metal ions is being explored for therapeutic purposes, such as in metal chelation therapy for diseases associated with metal dyshomeostasis. nih.gov Furthermore, these compounds are studied in agricultural science for their potential to manage plant pathogens and in environmental science for the remediation of heavy metal contamination. mdpi.comnih.govgoogle.com The structural modification of hydroxamic acids, including those with a hexano- backbone, is an active area of research to develop more efficient and selective agents for various applications. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5-6(8)7-9/h9H,2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPKDESKJMMUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063405 | |

| Record name | Hexanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-93-0 | |

| Record name | N-Hydroxyhexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72TN2MYC5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Derivatization Strategies for Hexanohydroxamic Acid

Established Synthetic Routes for Hexanohydroxamic Acid

The traditional synthesis of this compound primarily involves the conversion of hexanoic acid or its derivatives, such as esters and acyl chlorides, through reactions with hydroxylamine (B1172632) or its salts. eurjchem.com These methods are well-documented and offer reliable pathways to the target compound.

Conversion from Carboxylic Acids and Esters

The most common methods for synthesizing hydroxamic acids start from either carboxylic acids or their corresponding esters. google.com

From Carboxylic Acids: A direct reaction between a carboxylic acid and hydroxylamine is often facilitated by an activating agent. This one-pot method is considered simple and mild. nih.gov Activating agents form a more reactive intermediate, which is then readily attacked by hydroxylamine. Common activating agents include carbodiimides (like EDC), ethyl chloroformate, and 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govresearchgate.net For instance, the use of ethyl chloroformate as an activating agent for carboxylic acids under neutral pH conditions can lead to high yields of the corresponding hydroxamic acid, typically between 81% and 95%. eurjchem.com This approach is advantageous for substrates that are sensitive to basic conditions. nih.gov

From Esters: The conversion of esters, such as methyl or ethyl hexanoate, to this compound is typically achieved by reaction with hydroxylamine in the presence of a base, like sodium hydroxide (B78521) or potassium hydroxide. sapub.org The reaction of methyl or ethyl carboxylic esters can also be performed with hydroxylamine and a base like sodium methoxide. organic-chemistry.org This method often requires an excess of hydroxylamine to drive the reaction to completion. sapub.org Microwave irradiation has been shown to accelerate the reaction between esters and hydroxylamine, leading to high yields and purity in shorter reaction times. organic-chemistry.org

Table 1: Comparison of Established Synthetic Routes for Alkyl Hydroxamic Acids

| Starting Material | Reagents | Typical Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Carboxylic Acid | Ethyl Chloroformate, Hydroxylamine | Neutral pH | 81-95% | eurjchem.comnih.gov |

| Carboxylic Acid | 1,1'-Carbonyldiimidazole (CDI), Hydroxylamine HCl | Stirring in THF, 12h | Good | tandfonline.com |

| Carboxylic Acid | EDC, HOBt, Hydroxylamine | - | Moderate | nih.gov |

| Methyl/Ethyl Ester | Hydroxylamine, NaOH/KOH | Aqueous or alcoholic solution | Moderate-Good | sapub.org |

| Methyl/Ethyl Ester | Hydroxylamine, Sodium Methoxide, Microwave | Methanol, 70°C, 30 min | High | organic-chemistry.org |

Alternative Synthetic Approaches

Beyond the standard conversions from acids and esters, other functional groups can serve as precursors for hydroxamic acids. One notable alternative method for preparing a related compound, 6-amino-N-hydroxyhexanamide, starts from caprolactam. mdpi.comresearchgate.net In this process, caprolactam is reacted with a hydroxylamine solution at elevated temperatures (100 °C) for several hours to yield the desired product. mdpi.com This ring-opening reaction provides a distinct pathway from the more common acylation of hydroxylamine.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. These principles include the use of safer solvents, renewable feedstocks, and energy-efficient processes like mechanochemistry and biocatalysis. rsc.org

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling, to initiate and sustain chemical reactions, often in the absence of a solvent. unica.itresearchgate.net This technique has been successfully employed for the synthesis of hydroxamic acids. The reaction is typically performed by milling the carboxylic acid (e.g., hexanoic acid) with hydroxylamine hydrochloride and a solid base or an activating agent. researchgate.netunica.it

1,1'-Carbonyldiimidazole (CDI) is a particularly effective activating agent in the mechanochemical synthesis of hydroxamic acids. researchgate.net The process involves milling the carboxylic acid with CDI to form an acyl-imidazole intermediate, which is then milled with hydroxylamine hydrochloride to produce the final hydroxamic acid. researchgate.netunica.it This solvent-free method simplifies purification and is considered an efficient and environmentally friendly alternative to traditional solution-based syntheses. researchgate.netacs.org

Table 2: Mechanochemical Synthesis of Hydroxamic Acid Derivatives

| Starting Material | Reagents | Milling Conditions | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Various Carboxylic Acids | CDI, Hydroxylamine HCl | Agate jar, 4 balls (12mm), Spex 8000M mixer/mill | 105 min | High | unica.it |

| Benzoic Acid | CDI, Hydroxylamine HCl | Zirconia jar (15mL), Zirconia ball (8mm), 30 Hz | 99 min | - | acs.org |

| O-pivaloyl hydroxamic acids | Aryl iodides, Cu mediator, t-BuOK | Steel jar (10mL), 2 steel balls (8mm) | <20 min | up to 94% | researchgate.net |

Solvent-Free Reaction Methodologies

Solvent-free synthesis is a core principle of green chemistry, aiming to reduce the use of volatile organic compounds that are often hazardous and difficult to dispose of. organic-chemistry.orgdergipark.org.tr Mechanochemical synthesis, as described above, is a primary example of a solvent-free method. researchgate.net

Another approach is microwave-assisted solvent-free synthesis. For example, neat (solventless) mixtures of non-volatile amines and various aromatic aldehydes can react efficiently under microwave irradiation without any catalyst to produce imines in high yields within minutes. organic-chemistry.org While this specific example produces imines, the principle of using microwave energy to accelerate reactions in the absence of a solvent is applicable to other transformations, including the synthesis of hydroxamic acids from esters. organic-chemistry.org

Lipase (B570770) Catalysis for Alkylhydroxamic Acid Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, making it an attractive green chemistry approach. rsc.org Lipases, in particular, have been employed for the synthesis of fatty hydroxamic acids, which are structurally similar to this compound. researchgate.netresearchgate.netmdpi.com

The synthesis is typically carried out by reacting a triglyceride source (like a vegetable oil) or a fatty acid with hydroxylamine in the presence of an immobilized lipase. researchgate.netresearchgate.net The use of immobilized enzymes, such as Lipozyme (from Mucor miehei) or Candida antarctica lipase B (CALB), simplifies catalyst recovery and reuse. rsc.orgresearchgate.netnih.gov These reactions are often performed in a biphasic system (e.g., hexane/water) or under solvent-free conditions. mdpi.comnih.gov Optimization studies have shown that factors like temperature, reaction time, and substrate-to-enzyme ratio significantly impact the conversion yield. mdpi.comorientjchem.org For instance, optimal temperatures are often found to be around 30-40°C. researchgate.netmdpi.com

Table 3: Lipase-Catalyzed Synthesis of Fatty Hydroxamic Acids

| Substrate | Lipase | Key Reaction Conditions | Conversion/Yield | Reference(s) |

|---|---|---|---|---|

| Coconut Oil | Lipozyme (Mucor miehei) | Hexane, 30°C, 30 h, Hydroxylamine:Oil ratio = 6 | - | researchgate.net |

| Terminalia catappa L. Kernel Oil | Immobilized Lipase | 40°C, 25 h, Oil(g):Hydroxylamine(mmol) ratio = 1:2.86 | - | researchgate.netorientjchem.org |

| Terminalia catappa L. Seed Oil | Lipozyme TL IM | Hexane/Water, 40°C, 25 h, Enzyme:Oil ratio = 1:100 (g/g) | 59.7% Conversion | mdpi.com |

| Formic Acid and Hexanol | Novozym 435 (CALB) | 1,2-dichloroethane, 40°C, 1.5 h, Acid:Alcohol ratio = 1:5 | 98.28% Conversion | researchgate.net |

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound are driven by the need to create new molecules with tailored properties for specific applications, ranging from medicinal chemistry to materials science. scienceopen.comnih.gov The core structure of this compound, with its characteristic hydroxamate functional group (-CONHOH), serves as a versatile scaffold for chemical modification. nist.govwikipedia.org This functional group is a potent metal chelator, a property that underpins many of its applications. nih.govnih.gov Synthetic strategies for creating derivatives typically involve modifications at the nitrogen atom of the hydroxamate group, alterations to the hexanoyl carbon chain, or the conjugation of the entire this compound moiety to other molecular fragments to create hybrid compounds. researchgate.netnih.gov

The synthesis of hydroxamic acids, in general, can be achieved through several established chemical routes. nih.gov A common and straightforward method involves the reaction of an activated carboxylic acid derivative, such as an ester or an acyl chloride, with hydroxylamine or a hydroxylamine salt. nih.govwikipedia.org For instance, hexanoyl chloride can be reacted with hydroxylamine to yield this compound. This fundamental reaction can be adapted to produce a wide array of derivatives by using substituted hydroxylamines or by starting with a modified hexanoyl precursor. iaea.org Other methods, such as the oxidation of amides or the reaction of aldehydes with N-sulfonylhydroxylamine, also provide pathways to hydroxamic acid synthesis. wikipedia.org The choice of synthetic route often depends on the desired substitution pattern and the stability of the starting materials and products.

N-Substituted this compound Derivatives

A primary strategy for modifying this compound is the introduction of a substituent on the nitrogen atom of the hydroxamate group, creating N-substituted derivatives. nih.gov This modification significantly alters the electronic and steric properties of the molecule, influencing its binding capabilities, solubility, and biological activity. scienceopen.com The synthesis of these derivatives is commonly achieved by using an N-substituted hydroxylamine in the reaction with an activated hexanoic acid, such as hexanoyl chloride. iaea.org

One notable area of research involves the synthesis of N-aryl substituted derivatives for applications in mineral flotation. For example, N-phenyl this compound (NPHA-6) has been designed and synthesized as a selective collector for the mineral cassiterite. researchgate.netresearchgate.net In this synthesis, N-phenylhydroxylamine is reacted with hexanoyl chloride. The introduction of the phenyl group onto the nitrogen atom creates a more complex and sterically hindered molecule compared to the parent this compound. Similarly, N-methyl-hexanohydroxamic acid has also been synthesized, representing a simpler alkyl-substituted derivative. researchgate.net

| Derivative Name | Substituent on Nitrogen | Synthetic Precursors | Noted Application |

| N-phenyl this compound (NPHA-6) | Phenyl group | Hexanoyl chloride, N-phenylhydroxylamine | Flotation collector for cassiterite researchgate.netresearchgate.net |

| N-methyl-hexanohydroxamic acid | Methyl group | Not specified in detail, but likely hexanoyl chloride and N-methylhydroxylamine | Used in the synthesis of Molybdenum complexes researchgate.net |

Structural Modification for Enhanced Properties

The modification of the this compound structure is a key strategy for enhancing its chemical and physical properties for specific applications. mdpi.com These modifications can involve altering the length of the alkyl chain, introducing functional groups, or changing the substitution on the hydroxamate nitrogen to fine-tune the molecule's performance. researchgate.netresearchgate.net A significant area where this has been explored is in the field of mineral flotation, where hydroxamic acids act as collectors, binding to the surface of specific minerals to make them hydrophobic. researchgate.net

Research has demonstrated that systematic structural changes can dramatically improve the collecting ability and selectivity of these reagents. For instance, a series of N-phenyl hydroxamic acids with varying alkyl chain lengths, including N-phenyl butyrohydroxamic acid (NPHA-4), N-phenyl this compound (NPHA-6), and N-phenyl octanohydroxamic acid (NPHA-8), were synthesized to investigate the effect of the non-polar carbon chain. researchgate.netmdpi.com The results indicated that increasing the chain length from four to eight carbons significantly enhanced the collecting ability for the mineral cassiterite. researchgate.net The NPHA-6 and NPHA-8 derivatives, in particular, showed superior flotation performance compared to the traditional collector benzohydroxamic acid. researchgate.net This enhancement is attributed to the increased hydrophobicity conferred by the longer alkyl chain, which promotes stronger adsorption onto the mineral surface. researchgate.netresearchgate.net

| Compound | Structural Modification (from Benzohydroxamic acid) | Enhanced Property | Research Finding |

| N-phenyl this compound (NPHA-6) | Isomer with a C6 alkyl chain and N-phenyl substitution | Improved collecting ability and selectivity for cassiterite | Possessed superior flotation performance over a wide pH range compared to BHA. researchgate.net |

| N-phenyl octanohydroxamic acid (NPHA-8) | Isomer with a C8 alkyl chain and N-phenyl substitution | Dramatically improved collecting ability for cassiterite | Chemisorbed onto cassiterite surfaces, forming C–O–Sn and N-O–Sn bonds. researchgate.net |

Hybrid Compounds Incorporating this compound Moieties

A sophisticated approach in derivative design involves the creation of hybrid or conjugated compounds, where the this compound moiety is covalently linked to another distinct chemical scaffold. nih.gov This strategy aims to combine the properties of both parent molecules to create a new chemical entity with novel or synergistic activities. The hydroxamic acid part often serves as a metal-binding group (or "zinc-binding group" in the context of many enzymes), while the attached molecule can be designed to interact with other biological targets, improve pharmacokinetic properties, or confer additional functionalities. scienceopen.comnih.gov

The synthesis of these hybrids typically involves multi-step procedures. For example, pyrimidine-based hydroxamic acids have been developed as potential histone deacetylase (HDAC) inhibitors. beilstein-journals.org In one synthetic route, a pyrimidine (B1678525) core is first functionalized with a linker containing an ester group, such as methyl 6-bromohexanoate. beilstein-journals.org This esterified intermediate is then converted to the final hydroxamic acid by reaction with hydroxylamine. beilstein-journals.org This approach effectively attaches a this compound tail to a pyrimidine head. Other examples include the design of hydroxamic acid-based organoselenium hybrids, which show promise for their anticancer and antimicrobial activities, and hybrids containing bicyclic pinane (B1207555) fragments derived from natural products like myrtenol, which have been investigated as agents to overcome cisplatin (B142131) resistance in cancer therapy. nih.govnih.gov

| Hybrid Compound Class | Incorporated Moiety | Synthetic Strategy | Potential Application |

| Pyrimidine-based Hydroxamic Acids | Pyrimidine ring | Alkylation of a pyrimidinone with methyl 6-bromohexanoate, followed by reaction with hydroxylamine. beilstein-journals.org | Histone Deacetylase (HDAC) inhibitors. beilstein-journals.org |

| Organoselenium-Hydroxamic Acid Hybrids | Organoselenium | Multi-step synthesis involving the creation of an amine-functionalized organoselenium intermediate which is then coupled to a hydroxamic acid precursor. nih.gov | Anticancer and antimicrobial agents. nih.gov |

| Cinnamic Acid-Pinane Hybrids | Cinnamic acid and bicyclic pinane fragments | Amides are formed between a cinnamic acid derivative and a monoterpene amine, followed by conversion of a terminal ester to a hydroxamic acid. nih.gov | Anticancer agents, overcoming drug resistance. nih.gov |

Molecular Interactions and Mechanistic Studies of Hexanohydroxamic Acid

Metal Chelation and Coordination Chemistry

The hydroxamic acid functional group, -C(=O)N(OH)R, is a powerful chelating agent for a variety of metal ions. wikipedia.orgkakhia.org This ability is central to many of its biological and chemical applications. The coordination chemistry of hexanohydroxamic acid is characterized by the formation of stable complexes, particularly with transition metals.

Interaction with Transition Metal Ions

Hydroxamic acids, including this compound, exhibit a strong binding affinity for a wide range of transition metal ions. researchgate.net This interaction is primarily due to the hydroxamate group, which, upon deprotonation, presents an anionic, bidentate O,O-chelating ligand to the metal center. wikipedia.org The deprotonation typically occurs at the hydroxylamino group (-N(OH)-), forming a hydroxamate anion that coordinates with the metal ion through its two oxygen atoms. wikipedia.org This chelation results in the formation of a stable five-membered ring structure. researchgate.net

The stability of these metal complexes can be influenced by several factors, including the nature of the metal ion, the pH of the solution, and the substituents on the hydroxamic acid molecule. iaea.orgchemguide.co.uk The charge on the metal ion plays a significant role; for instance, ions with a +3 charge will bind electrons more strongly than those with a +2 charge. chemguide.co.uklibretexts.org

Complex Formation with Specific Metal Centers (e.g., Fe(III), Zn(II))

Iron(III): The interaction between hydroxamic acids and iron(III) is particularly noteworthy and has been extensively studied. iaea.orglancs.ac.uk this compound forms a strong complex with Fe(III), often resulting in a characteristic purple color. iaea.org The stoichiometry of these complexes can vary, with the formation of mono-, di-, and trihydroxamate ferric complexes being possible. researchgate.net The formation of these complexes is a stepwise process, and the stability constants are generally high, indicating a strong affinity. nih.gov For instance, studies on similar cyclic hydroxamic acids have shown stepwise formation constants (K1 and K2) in the range of 10^5–10^7 M−1 and 10^4–10^5 M−1, respectively. nih.gov

Zinc(II): The chelation of zinc(II) ions by hydroxamic acids is a key mechanism in the inhibition of zinc-containing metalloenzymes. researchgate.netunl.pt this compound can form stable complexes with Zn(II) through its hydroxamate group, typically in a bidentate fashion involving the carbonyl and hydroxyl oxygens. researchgate.net This interaction is crucial for its role as an inhibitor of enzymes like matrix metalloproteinases (MMPs), where the hydroxamate group binds to the zinc ion in the enzyme's active site. researchgate.netnih.gov

| Metal Ion | Binding Characteristics | Significance |

|---|---|---|

| Fe(III) | Forms strong, often colored, complexes. Can form 1:1, 1:2, and 1:3 (ligand:metal) complexes. researchgate.netnih.gov | Important for its role in siderophore functionality and potential applications in iron overload therapies. researchgate.net |

| Zn(II) | Forms stable bidentate complexes via the hydroxamate group. researchgate.net | Crucial for the inhibition of zinc-dependent enzymes like MMPs and HDACs. researchgate.netunl.pt |

Role in Siderophore Functionality

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. researchgate.netnih.govnih.gov Many natural siderophores contain hydroxamate groups as their iron-coordinating moieties. wikipedia.orgnih.gov The ability of this compound to form stable complexes with Fe(III) makes it a functional analog of these natural siderophores. nih.govnih.gov This mimicry allows it to participate in iron transport processes and has led to its investigation in the design of "Trojan horse" antibiotics, which use the bacteria's own iron uptake systems to deliver antimicrobial agents. nih.govnih.gov

Enzyme Inhibition Mechanisms

This compound and its derivatives are recognized as potent inhibitors of several classes of enzymes, primarily metalloenzymes. researchgate.netindustrialchemicals.gov.au This inhibitory activity is largely attributed to the metal-chelating properties of the hydroxamic acid group.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histones. turkjps.orgnih.gov The active site of many HDACs contains a zinc ion, which is essential for their catalytic activity. unl.pt Hydroxamic acid-based inhibitors, including derivatives of this compound, function by chelating this zinc ion in the HDAC active site. researchgate.netnih.gov This binding prevents the enzyme from interacting with its substrate, leading to the hyperacetylation of histones and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. turkjps.orgnih.govfrontiersin.org

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govgoogle.com Overexpression of MMPs is associated with various pathological conditions, including cancer and arthritis. nih.gov Hydroxamic acid derivatives are potent inhibitors of MMPs. wipo.inti.moscowgoogle.com The inhibitory mechanism involves the hydroxamate group acting as a strong zinc-binding group, chelating the catalytic Zn(II) ion in the active site of the MMP. nih.goversnet.org This interaction blocks the enzyme's activity and prevents the breakdown of the extracellular matrix. nih.gov

| Enzyme Class | Key Metal Ion in Active Site | Inhibition Mechanism | Therapeutic Relevance |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Zn(II) | Chelation of the catalytic zinc ion by the hydroxamate group, blocking substrate access. researchgate.netnih.gov | Anticancer therapy. turkjps.orgnih.gov |

| Matrix Metalloproteinases (MMPs) | Zn(II) | Binding of the hydroxamate group to the active site zinc ion, inhibiting proteolytic activity. nih.goversnet.org | Treatment of cancer, arthritis, and other inflammatory diseases. nih.gov |

Urease and Peroxidase Inhibition

Hydroxamic acids as a class are recognized for their potent inhibitory effects on various enzymes, including urease and peroxidase. nih.govresearchgate.net The mechanism of inhibition is often attributed to the chelation of metal ions within the enzyme's active site. researchgate.net For instance, salicylhydroxamic acid is a known inhibitor of both urease and peroxidase. researchgate.net Studies have shown that hydroxamic acid derivatives can potently inhibit the urease produced by Helicobacter pylori, with I50 values approaching the 10⁻⁶ M range. nih.gov In general, H. pylori urease is more potently inhibited by hydroxamic acids than jack bean urease is. nih.gov

The inhibition of redox enzymes like peroxidase by substituted primary hydroxamic acids is a reversible process. nih.gov Kinetic analyses have revealed that this inhibition is competitive with respect to the reducing substrate but not with molecular oxygen. nih.gov Spectroscopic studies on the interaction between salicylhydroxamic acid and horseradish peroxidase indicate that the hydroxamic acid binds to the enzyme similarly to a typical substrate. nih.gov This suggests that the inhibitory action may not solely be due to metal chelation but could also involve hydrogen bonding at the substrate-binding site or the formation of a charge-transfer complex. nih.gov

Inhibition of Other Metalloenzymes

Beyond urease and peroxidase, the hydroxamic acid functional group is a well-established inhibitor of a wide array of metalloenzymes. researchgate.netnih.gov This is largely due to its ability to act as a strong chelating agent for the metal ions, such as zinc(II), nickel(II), or iron(III), that are essential for the catalytic activity of these enzymes. researchgate.netunideb.hu

Key classes of metalloenzymes inhibited by hydroxamic acids include:

Matrix Metalloproteinases (MMPs) : These zinc-dependent endopeptidases are crucial in tissue remodeling and are often overexpressed in cancer, leading to tumor invasion. researchgate.net Many hydroxamic acid-based compounds have been developed as broad-spectrum or selective MMP inhibitors. nih.gov

Histone Deacetylases (HDACs) : HDACs are zinc-containing enzymes that play a critical role in regulating gene expression through the deacetylation of histone proteins. researchgate.netnih.gov Hydroxamic acids are a prominent class of HDAC inhibitors used in cancer therapy. researchgate.netnih.gov

Carbonic Anhydrases and Carboxypeptidases : These are other examples of zinc-containing enzymes whose activity can be inhibited by hydroxamic acid derivatives due to the zinc-binding properties of the functional group. researchgate.net

Despite the broad metal-binding ability of the hydroxamic acid group, studies have shown that many metalloenzyme inhibitors exhibit considerable selectivity for their intended targets and are not necessarily prone to widespread off-target inhibition. nih.gov The specificity is often conferred by the rest of the inhibitor's molecular structure, which provides additional interactions with the enzyme's binding pocket. nih.gov

Hydrolysis Kinetics and Stability in Aqueous Environments

The stability of this compound in aqueous solutions is primarily dictated by its susceptibility to hydrolysis, which breaks it down into its constituent carboxylic acid (hexanoic acid) and hydroxylamine (B1172632). lancs.ac.uk This decomposition is a critical factor in its application and is significantly influenced by the chemical environment. lancs.ac.uk

Acid-Catalyzed Hydrolysis of this compound

The hydrolysis of this compound is notably accelerated in the presence of acid. niscpr.res.in The mechanism is generally considered to be similar to that of the acid-catalyzed hydrolysis of amides. rsc.org The reaction proceeds via an A-2 mechanism, which involves a rapid, reversible protonation of the substrate, followed by a rate-limiting attack of a water molecule on the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate that subsequently collapses in a fast step to yield the final products. researchgate.net

Influence of Catalysts, Temperature, and Ionic Strength on Hydrolysis

The rate of hydrolysis of this compound is sensitive to several environmental factors:

Catalysts : Besides acid catalysis, the hydrolysis can be influenced by other catalytic species. Micellar catalysis has been observed, where surfactants like perfluorooctanoic acid can accelerate the hydrolysis of n-hexanohydroxamic acid. wmich.eduwmich.edu This effect is typically presented as a rate constant-surfactant concentration profile that is consistent with the pseudo-phase model for micellar catalysis. wmich.edu

Temperature : As with most chemical reactions, the rate of hydrolysis increases with temperature. nih.gov The effect of temperature on the rate constant can be described by the Arrhenius equation, allowing for the calculation of the activation energy for the hydrolysis reaction. researchgate.net For the hydrolysis of octanohydroxamic acid in the presence of a surfactant, the Arrhenius activation energy was found to be lower in micellar solutions compared to non-micellar solutions, consistent with the observed catalytic effect. wmich.edu

Ionic Strength : The ionic strength of the solution can also affect the reaction rate, a phenomenon known as a salt effect. rsc.org Changes in ionic strength can alter the activity coefficients of the reactants and the transition state, thereby influencing the hydrolysis kinetics. nih.gov

Table 1: Kinetic Data for Hydrolysis of n-Hexanohydroxamic Acid This table presents kinetic data for the hydrolysis of n-hexanohydroxamic acid as a function of perfluorooctanoic acid concentration at 70°C.

Data sourced from studies on micellar catalysis of hydroxamic acid hydrolysis. wmich.edu

Solvent Isotope Effects on Hydrolysis

Studying reactions in a deuterated solvent like heavy water (D₂O) instead of H₂O can reveal details about the reaction mechanism, a phenomenon known as the solvent kinetic isotope effect (SKIE). chem-station.comnih.gov For acid-catalyzed hydrolysis reactions, an "inverse" solvent isotope effect (kH/kD < 1) is often observed, where the reaction is faster in D₂O. chem-station.com

Gene Expression Modulation by this compound

Hydroxamic acids, including by extension this compound, can modulate gene expression, primarily through their action as inhibitors of histone deacetylases (HDACs). nih.govnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to more compact chromatin and generally causing transcriptional repression. nih.gov

By inhibiting HDACs, hydroxamic acid-based molecules prevent the removal of these acetyl groups. nih.gov This results in a more open chromatin structure (euchromatin), which allows transcription factors and RNA polymerase to access DNA more readily, thereby activating or up-regulating the expression of various genes. nih.gov For example, the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) has been shown to alter the expression of up to 22% of genes in cells. nih.gov This broad effect on gene expression underlies both the therapeutic applications and the potential toxicity of these compounds. nih.gov

Furthermore, the inhibition of matrix metalloproteinases (MMPs) by hydroxamic acids can also indirectly influence cellular processes that are regulated by gene expression. ersnet.org For example, a study involving a hydroxamic acid-based MMP inhibitor revealed that it could modulate the expression of matrilysin, an MMP, in the bronchoalveolar lavage fluid of patients with cystic fibrosis. ersnet.org This highlights that the impact of this compound can extend to the regulation of genes encoding the very enzymes it targets.

Transcriptional Activation Mechanisms

This compound is recognized as a small molecule enhancer (SME) capable of increasing the production of recombinant proteins in cultured mammalian cells. nih.gov Research indicates that a primary mechanism behind this enhancement is the activation of gene transcription. nih.gov Studies involving Chinese Hamster Ovary (CHO) cells and other cell lines have demonstrated that treatment with this compound leads to an increase in messenger RNA (mRNA) levels, which suggests that the compound stimulates the transcription process. nih.govresearchgate.net

Table 1: Effect of this compound on Recombinant Protein Production

| Compound | Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Hybridoma | Shake-flask MAb Production | 40% increase in production relative to control | nih.gov |

Impact on Histone Acetylation and Methylation Patterns

The primary impact of this compound on epigenetic patterns stems from its function as a histone deacetylase (HDAC) inhibitor. aacrjournals.orgnih.gov The mechanism involves the hydroxamic acid moiety (-CONHOH) binding to the zinc ion (Zn2+) located in the catalytic site of Class I, II, and IV HDAC enzymes, thereby inhibiting their enzymatic activity. nih.govnih.gov

The direct consequence of HDAC inhibition is an increase in the acetylation of lysine residues on the N-terminal tails of histone proteins. researchgate.netnih.gov Normally, HDACs remove acetyl groups, which allows the positively charged histones to bind tightly to the negatively charged DNA, creating a condensed, transcriptionally repressed chromatin structure (heterochromatin). wikipedia.orgnih.gov By inhibiting HDACs, this compound causes an accumulation of acetylated histones (hyperacetylation). nih.gov This acetylation neutralizes the positive charge on the histones, weakening their interaction with DNA and leading to a more open, relaxed chromatin state (euchromatin) that is permissive for gene transcription. wikipedia.orgresearchgate.net

The relationship between this compound and histone methylation is less direct and more complex. Histone acetylation and methylation are distinct post-translational modifications that can influence one another in what is known as "crosstalk". nih.govarvojournals.org For instance, some studies on other HDAC inhibitors have shown that they can indirectly lead to an increase in specific histone methylation marks, such as H3K4 methylation, which is associated with transcriptional activation. nih.govresearchgate.net This can occur through mechanisms like the repression of histone demethylase expression. nih.gov However, it is crucial to note that the effect of methylation is context-dependent; methylation at different lysine residues (e.g., H3K9, H3K27) is associated with transcriptional repression. nih.gov While HDAC inhibition by compounds like this compound directly and broadly increases histone acetylation, its effects on histone methylation patterns are secondary and can lead to both gene activation and repression depending on the specific genes and cellular context. pnas.orgnih.gov

Table 2: General Impact of Histone Modifications on Gene Transcription

| Modification | Primary Effect of HDAC Inhibition | Effect on Chromatin | General Impact on Transcription | Reference |

|---|---|---|---|---|

| Histone Acetylation | Increased (Hyperacetylation) | More open/relaxed (Euchromatin) | Activation | wikipedia.orgresearchgate.net |

| Histone Methylation | Indirect/Secondary | Variable (can be open or closed) | Activation or Repression (site-specific) | nih.govresearchgate.net |

Biological Activities and Preclinical Investigations of Hexanohydroxamic Acid

Antimicrobial Properties

Hydroxamic acids as a chemical class are recognized for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antimycobacterial effects. researchgate.netnih.gov This activity is frequently linked to their role as metal-binding agents. researchgate.netresearchgate.net

Hydroxamic acids have demonstrated notable antibacterial activity. researchgate.net Their mechanism is thought to involve interactions with essential bacterial enzymes or disruption of cellular processes through metal chelation. While extensive data on many specific hydroxamic acids exists, information detailing the activity of hexanohydroxamic acid is often found within broader antimicrobial compositions. For instance, a patented antimicrobial composition that includes this compound has been shown to be effective against a range of bacteria. The composition demonstrated efficacy against both Gram-negative bacteria, such as Burkholderia cepacia, Pseudomonas aeruginosa, and Pseudomonas putida, and the Gram-positive bacterium Staphylococcus aureus. mdpi.com

Studies on related compounds further support the antibacterial potential of this chemical family. Research on various hydroxamic acid derivatives with different carbon chain lengths (C2, C6, C8, C10, C12, and C17) complexed with iron showed that derivatives from C6 (hexano-) to C12 exhibited antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov

The antifungal properties of hydroxamic acids are well-documented. researchgate.net Similar to their antibacterial action, their ability to inhibit fungal growth is a significant area of research. This compound has been identified as a component in antimicrobial formulations tested against common fungal and yeast species. Specifically, a composition containing this compound was effective against the yeast Candida albicans and the mold Aspergillus brasiliensis. mdpi.com

Further illustrating the potential of this compound, this compound has been isolated from the plant Thottea grandiflora. ijpbs.com Extracts from this plant have demonstrated significant antifungal activity against a variety of pathogenic fungi, as detailed in the table below. While the study did not isolate the antifungal activity to this compound alone, its presence in a botanically active source is noteworthy. ijpbs.com

Table 1: Antifungal Activity of Thottea grandiflora Extract (Containing this compound)

| Fungal Species | Percentage of Inhibition (%) |

|---|---|

| Fusarium solani | 62 |

| Aspergillus fumigatus | 44 |

| Phytophthora erythroseptica | 23 |

| Geothrichum candidum | 23 |

| Pythium ultimum | 20 |

Data sourced from a study on the antimicrobial activity of Thottea grandiflora stem extracts. ijpbs.com

Several hydroxamic acid derivatives have been investigated for their potential to combat mycobacterial infections, including tuberculosis. researchgate.netnih.govnih.govscirp.org The unique cell wall of mycobacteria presents a significant challenge for many antibiotics, making the discovery of new effective agents crucial. nih.gov

Research has shown that various hydroxamic acid analogues possess activity against different mycobacteria, such as Mycobacterium tuberculosis, M. abscessus, M. marinum, and M. smegmatis. nih.gov A study evaluating hydroxamic acids with varying carbon chain lengths found that a C12 derivative showed antimycobacterial activity against M. smegmatis. nih.gov The same study noted that C6 to C12 derivatives complexed with iron were effective antibacterials, suggesting the relevance of the C6 (hexano-) structure in this context. nih.gov Furthermore, this compound was identified as a bioactive compound in the roots of Thottea grandiflora, a plant traditionally used to relieve symptoms of tuberculosis. ijpbs.com More recent studies have focused on hydroxamic acid complexes, with some showing inhibitory effects on Mycobacterium tuberculosis biofilm development. nih.govnih.gov

Anticancer and Antitumor Activities

Hydroxamic acids are a prominent class of compounds in cancer research, largely due to their activity as histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov By inhibiting HDAC enzymes, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

The cytotoxic effects of hydroxamic acids have been evaluated against numerous cancer cell lines. mdpi.com As a class, they have shown antiproliferative activity against cancers such as hepatocellular carcinoma, pancreatic cancer, breast cancer, and neuroblastoma. nih.gov

While specific IC50 values for this compound are not widely reported in isolation, studies on structurally related hydroxamic acids demonstrate the potent cytotoxicity of this chemical group. For example, newly synthesized bicyclic hydroxamic acids showed significant potency against prostate (PC-3) and lung (SKLU-1) cancer cell lines, with IC50 values ranging from 9.31 µM to 23.38 µM. scirp.org Other derivatives have shown low micromolar to nanomolar cytotoxicity in various cancer cell lines. researchgate.netmdpi.com This body of evidence supports the potential of the hydroxamic acid scaffold, including the this compound structure, as a basis for developing new anticancer agents.

Table 2: Cytotoxicity of Representative Hydroxamic Acid Derivatives in Cancer Cell Lines

| Compound Type | Cancer Cell Line | Cell Line Type | IC50 Value (µM) |

|---|---|---|---|

| Bicyclic Hydroxamic Acid (3e) | PC-3 | Prostate Cancer | 23.38 ± 0.9 |

| Bicyclic Hydroxamic Acid (3e) | SKLU-1 | Lung Cancer | 9.31 ± 0.1 |

| Bicyclic Hydroxamic Acid (3f) | PC-3 | Prostate Cancer | 22.89 ± 1.8 |

| Bicyclic Hydroxamic Acid (3f) | SKLU-1 | Lung Cancer | 15.3 ± 1.1 |

Data from a study on new bicyclic hydroxamic acids. scirp.org Note: These are not values for this compound but for structurally related compounds.

Beyond HDAC inhibition, some hydroxamic acids exert their anticancer effects by influencing the DNA damage response (DDR). The DDR is a network of cellular pathways that detect, signal, and repair DNA damage to maintain genomic stability. rsc.org If DNA damage is too severe to be repaired, the DDR can trigger programmed cell death (apoptosis). rsc.org

Studies have shown that certain hydroxamic acid-type HDAC inhibitors can induce DNA strand breaks and are considered clastogenic (capable of causing breaks in chromosomes). researchgate.net This induced DNA damage can trigger the DDR. In some cases, these compounds can impair genetic stability by affecting the proteins involved in regulating DNA repair. researchgate.net This can be advantageous in cancer therapy, as inducing a high level of DNA damage or preventing its repair can selectively kill cancer cells, which often have existing defects in their DDR pathways. researchgate.netrsc.org The ability of hydroxamic acid-containing inhibitors to sensitize cancer cells to DNA damage caused by other agents, like cisplatin (B142131), further validates DNA repair nucleases as therapeutic targets. rsc.org

Other Pharmacological Effects

Beyond its antioxidant potential, the broader class of hydroxamic acids has been investigated for a range of other pharmacological effects. researchgate.net

Hypotensive Properties

Certain hydroxamic acid derivatives have been identified as potential therapeutic agents for hypertension. nih.gov For instance, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, YPX-C-05, has been shown to produce significant antihypertensive and vasodilatory effects. nih.gov This effect is mediated through the PI3K/Akt/eNOS pathway. nih.gov While this demonstrates the potential of the hydroxamic acid class in cardiovascular applications, specific studies on the hypotensive properties of this compound itself are not extensively documented in the reviewed literature.

Anti-malarial Properties

The hydroxamic acid functional group is a key feature in several compounds investigated for anti-malarial activity. nih.gov These compounds are thought to exert their effect by inhibiting the enzyme ribonucleotide reductase (RNR), which is crucial for DNA synthesis in the malaria parasite, Plasmodium falciparum. nih.gov The metal-chelating ability of hydroxamic acids may play a role in their mechanism of action against the parasite. nih.gov While compounds like benzohydroxamate have shown promising results, specific data on the anti-malarial efficacy of this compound is not detailed in the available research. nih.govnih.govscielo.brekb.eg

Anti-amoebic Agents

Hydroxamic acids have been noted for their potential as anti-amoebic agents. researchgate.net The protozoan parasite Entamoeba histolytica is responsible for amoebiasis, and there is a continuous search for new therapeutic options. nih.gov While the general class of hydroxamic acids is mentioned in this context, specific investigations into the anti-amoebic properties of this compound are not prominently featured in the reviewed scientific literature. digitaloceanspaces.comuop.edu.pkslideshare.net

Influence on Protein Expression in Cell Culture Systems

A significant area of research for this compound has been its role as a small molecule enhancer of recombinant protein production in cultured mammalian cells. nih.govresearchgate.netnih.gov

Enhancement of Recombinant Protein Production

This compound has been identified as a novel small molecule enhancer (SME) for recombinant protein expression in Chinese Hamster Ovary (CHO) cells. nih.govresearchgate.net CHO cells are a widely used platform for the production of therapeutic proteins. aiche.orgevitria.com In studies, the addition of this compound to cell culture media has led to a significant increase in the production of recombinant proteins, including monoclonal antibodies (MAbs). nih.govresearchgate.net For instance, in one study, this compound increased the production of a monoclonal antibody in a hybridoma cell line by 40% compared to the control. nih.govresearchgate.net The mechanism of action is thought to be related to its activity as a histone deacetylase (HDAC) inhibitor, which can alter gene expression. researchgate.netnih.gov

Table 1: Effect of this compound on Recombinant Protein Production

| Cell Line | Recombinant Protein | Enhancement Effect | Reference |

|---|---|---|---|

| Hybridoma | Monoclonal Antibody (MAb) | 40% increase in shake-flask production | nih.gov, researchgate.net |

| Chinese Hamster Ovary (CHO) | Various | Increased expression | nih.gov, researchgate.net |

Cell Line Specificity of Effects

The biological and preclinical effects of this compound have been observed to be dependent on the specific cell line under investigation. Research into its utility as a small molecule enhancer (SME) for protein production has highlighted different outcomes in various mammalian cell cultures, underscoring the cell-line-specific nature of its activity. nih.govnih.gov

Initial screening of small molecule libraries to find enhancers of recombinant protein expression in Chinese Hamster Ovary (CHO) cells successfully identified this compound as an active compound. nih.govresearchgate.net This suggests a tangible effect on the cellular machinery of CHO cells, leading to increased production of target proteins. The effects of such small molecule enhancers are often empirically tested for each cell line of interest due to their potential for specificity. nih.gov

Further investigation into its capabilities revealed a significant impact on antibody production in other cell types. When tested for its ability to increase monoclonal antibody (MAb) production by a hybridoma cell line, this compound was shown to increase the shake-flask MAb production by 40% compared to a control group. nih.govresearchgate.net This demonstrates a potent, specific effect on this particular hybridoma line.

While the broader class of hydroxamic acids has been extensively evaluated for antiproliferative activities across a diverse range of cancer cell lines—including those from hepatocellular carcinoma, pancreatic cancer, breast cancer, and neuroblastoma—specific data detailing the cytotoxic or antiproliferative profile of this compound across a similar panel of cancer cells is not as extensively documented in the literature. nih.gov The observed effects are primarily centered on its role in enhancing protein expression, where its activity is clearly cell-line dependent. nih.govnih.gov

The following table summarizes the reported effects of this compound on different cell lines:

Table 1: Observed Effects of this compound on Different Cell Lines| Cell Line | Cell Type | Observed Effect | Finding |

|---|---|---|---|

| Chinese Hamster Ovary (CHO) | Ovarian | Enhancement of Recombinant Protein Expression | Identified as a small molecule enhancer of recombinant protein expression. nih.govresearchgate.net |

| Hybridoma | Immune (B-cell derived) | Increased Monoclonal Antibody (MAb) Production | Increased MAb production in shake-flasks by 40% relative to control. nih.govresearchgate.net |

An in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs reveals a complex interplay between molecular structure and functional outcomes. Both computational and experimental studies have been instrumental in elucidating how modifications to its chemical scaffold influence its efficacy in various applications, from mineral flotation to enzyme inhibition.

Future Directions and Emerging Applications

Drug Discovery and Development

Hydroxamic acid derivatives are actively being investigated in drug discovery. epo.orgnih.gov They are considered promising candidates for the development of new therapeutic agents due to their ability to inhibit enzymes like histone deacetylases and matrix metalloproteinases. researchgate.netgoogle.com Research is ongoing to synthesize novel hydroxamic acid-based compounds with potent antitumor activity. nih.gov

Agricultural and Environmental Applications

In agriculture, hexanoic acid has shown potential in managing bacterial spot on tomatoes. mdpi.com Organic acids derived from agricultural waste are also being explored for various industrial applications. researchgate.netejosdr.com In environmental science, the chelating properties of hydroxamic acids are being harnessed to develop resins for the adsorption and removal of heavy metal ions from contaminated water. nih.gov

Toxicological Considerations and Safety Profiles

Mutagenicity and Genotoxicity Assessments

Mutagenicity testing is conducted to identify substances that may cause genetic alterations in somatic or germ cells. who.int Genotoxicity is a broader term referring to a chemical's ability to damage the genetic material of a cell through various mechanisms, which may or may not lead to a mutation. scitovation.com The assessment of these endpoints is a critical component of the safety evaluation for any chemical compound.

For the class of alkyl hydroxamic acids, to which hexanohydroxamic acid belongs, studies on analogues provide insight into the potential for mutagenicity and genotoxicity. For instance, some potent hydroxamic acid-based compounds have been reported as mutagenic in the Salmonella typhimurium-based mutagenicity test (Ames test) and have been shown to cause chromosomal aberrations. nih.govnih.gov

In vitro assays are laboratory tests performed using cells or tissues to assess the mutagenic activity of a molecule. tentamus.com A standard battery of tests is often used to screen for different types of genetic damage, including point mutations and chromosomal changes. gentronix.co.uk

One key analogue, caprylohydroxamic acid (CHA), has been evaluated in several bacterial assays. industrialchemicals.gov.au In the Salmonella typhimurium and Escherichia coli Reverse Mutation Assay (Ames test) and the Bacillus subtilis Rec Assay, CHA demonstrated very weak mutagenicity in E. coli both with and without metabolic activation. industrialchemicals.gov.au However, it was found to be non-genotoxic in the S. typhimurium and B. subtilis bacterial strains under the conditions of the tests. industrialchemicals.gov.au

Table 1: In Vitro Mutagenicity Findings for the Analogue Compound Caprylohydroxamic Acid (CHA)

| Assay Type | Test Organism | Metabolic Activation | Result |

| Reverse Mutation Assay | Salmonella typhimurium | With & Without | Non-genotoxic |

| Reverse Mutation Assay | Escherichia coli | With & Without | Very weak mutagenicity |

| Rec Assay | Bacillus subtilis | Not specified | Non-genotoxic |

Source: Adapted from findings on the analogue compound CHA. industrialchemicals.gov.au

Some hydroxamic acid-based histone deacetylase inhibitors (HDACi) can indirectly promote genetic instability by interfering with DNA repair and the DNA Damage Response (DDR). nih.govnih.gov These compounds have been shown to evoke DNA strand breaks and chromosomal aberrations in non-malignant cells. nih.govnih.gov

The molecular mechanisms behind the genotoxicity of some hydroxamic acids are not fully understood. nih.gov One hypothesis suggests that the metabolism of the hydroxamic acid group can produce electrophilic intermediates, such as isocyanates. nih.gov These reactive molecules could then interact with nucleophilic DNA bases, potentially forming bulky DNA adducts that lead to genetic damage. nih.gov However, studies on certain hydroxamic acid-type HDACi suggest that the induced genetic instability appears to be independent of the formation of bulky DNA adducts. nih.govnih.gov

Mammalian Toxicity Studies

Mammalian toxicity studies are conducted to evaluate the potential of a substance to cause adverse health effects in laboratory animals, which helps to predict potential toxicity in humans. nih.gov These studies typically examine various endpoints, including acute oral toxicity and effects on reproduction and development. nih.gov

Acute oral toxicity refers to adverse effects that occur after the administration of a single oral dose of a substance or multiple doses given within 24 hours. schc.org It is commonly expressed by an LD50 (Lethal Dose, 50%) value, which is the amount of a substance that is expected to cause the death of 50% of a group of test animals. ccohs.ca A lower LD50 value indicates higher toxicity. ccohs.ca

Based on reported rat LD50 values for various alkyl hydroxamic acids, this compound is expected to have low oral toxicity. industrialchemicals.gov.au

Table 2: Acute Oral Toxicity Hazard Categories based on LD50 Values

| Hazard Category | Oral LD50 (mg/kg body weight) |

| Category 1 | ≤ 5 |

| Category 2 | > 5 and ≤ 50 |

| Category 3 | > 50 and ≤ 300 |

| Category 4 | > 300 and ≤ 2000 |

| Category 5 | > 2000 and ≤ 5000 |

Source: Adapted from GHS classification criteria. unece.orgilo.org

Reproductive toxicity involves adverse effects on the reproductive abilities of an organism, while teratogenicity refers to the capacity to induce structural defects in a developing fetus. nih.gov

Studies on the analogue compound caprylohydroxamic acid (CHA) indicate it is not teratogenic. industrialchemicals.gov.au In these studies, growth retardation in fetuses and neonates was observed at high dose levels (250 and 500 mg/kg), but this was considered to be a consequence of maternal toxicity, such as slight depression of body weight gain and food consumption in the dams. industrialchemicals.gov.au At non-toxic doses for the dams, there were no adverse effects on the neonates. industrialchemicals.gov.au Another related compound, propionohydroxamic acid, has also been reported to have no effect on fetuses. industrialchemicals.gov.au Based on the available data for these analogue compounds, it is expected that this compound would not be teratogenic. industrialchemicals.gov.au

Percutaneous Absorption and Metabolism

Percutaneous absorption is the process by which a chemical moves from the outer surface of the skin into the systemic circulation. ecetoc.org While no specific toxicokinetic data exists for this compound, its behavior is expected to be similar to that of other simple hydroxamic acids. industrialchemicals.gov.au

Based on its physicochemical properties, the percutaneous absorption of this compound is predicted to be slow, although penetration into the stratum corneum is likely. industrialchemicals.gov.au Its surface-active properties may potentially enhance dermal uptake. industrialchemicals.gov.au

The metabolism of this compound is expected to follow a pathway similar to that of acetohydroxamic acid (AHA). industrialchemicals.gov.au Studies on radioactively labeled AHA in mice showed it is rapidly absorbed into the blood and primarily excreted in the urine. industrialchemicals.gov.au The metabolic breakdown likely involves conversion to the corresponding amide and acid. industrialchemicals.gov.au A transient intermediate, hydroxylamine (B1172632), is formed during the conversion of the hydroxamate to the acid. industrialchemicals.gov.au This hydroxylamine is then rapidly reduced to ammonia (B1221849) by hemoglobin. industrialchemicals.gov.au

Hydrolysis to Carboxylic Acid and Hydroxylamine

Hydroxamic acids as a class of compounds are known to be susceptible to hydrolysis under physiological conditions, breaking down into their corresponding carboxylic acids and hydroxylamine. nih.gov This metabolic process is a key consideration in the toxicological profile of this compound, as it yields hexanoic acid and hydroxylamine, the latter of which is a known mutagen. nih.gov

The metabolic breakdown of the hydroxamic acid group to a carboxylic acid is not solely a matter of simple hydrolysis; it can also involve oxidative pathways. researchgate.net Research has identified that arylesterases and carboxylesterases are the primary enzymes responsible for the metabolism of hydroxamic acids. researchgate.net The stability of the hydroxamic acid moiety is a critical factor in its pharmacokinetic profile, as this metabolic cleavage results in inactive metabolites. researchgate.net

Table 1: Metabolic Products of this compound Hydrolysis

| Precursor Compound | Metabolic Products | Enzymatic Mediators |

|---|---|---|

| This compound | Hexanoic Acid | Arylesterases, Carboxylesterases researchgate.net |

Excretion Pathways

In a study involving radioactively labeled acetohydroxamic acid administered to mice, the compound was found to be rapidly absorbed into the bloodstream and subsequently excreted primarily through urine. industrialchemicals.gov.au The analysis of the urine revealed that the majority of the compound was excreted unchanged. A significant portion was also metabolized before excretion. industrialchemicals.gov.au

The distribution of the administered dose in urine was as follows:

60% excreted as unchanged acetohydroxamic acid. industrialchemicals.gov.au

15-20% excreted as the corresponding amide metabolite. industrialchemicals.gov.au

10% excreted as the corresponding carboxylic acid metabolite (acetic acid). industrialchemicals.gov.au

Furthermore, about 7% of the initial dose was expired from the lungs as carbon dioxide, which is derived from the carboxylic acid metabolite. industrialchemicals.gov.au The study also indicated that acetohydroxamic acid does not bind significantly to any tissues, suggesting a low potential for bioaccumulation. industrialchemicals.gov.au

Table 2: Excretion Profile of Acetohydroxamic Acid (Analogue for this compound)

| Excretion Route | Compound Form | Percentage of Dose |

|---|---|---|

| Urine | Unchanged Acetohydroxamic Acid | 60% industrialchemicals.gov.au |

| Urine | Amide Metabolite | 15-20% industrialchemicals.gov.au |

| Urine | Carboxylic Acid Metabolite | 10% industrialchemicals.gov.au |

Irritancy and Sensitization Potential

While no specific irritation or sensitization data for this compound is available, assessments based on structurally related alkyl hydroxamic acids indicate a potential for moderate skin and eye irritation. industrialchemicals.gov.au Due to this, the potential for skin sensitization cannot be entirely ruled out. industrialchemicals.gov.au

Studies on caprylhydroxamic acid, a longer-chain (C8) analogue, provide further context. In a reconstructed human epidermis test, neat caprylhydroxamic acid was classified as a non-irritant. cir-safety.org Furthermore, in a Human Repeated Insult Patch Test (HRIPT) involving 52 subjects, undiluted caprylhydroxamic acid was found to be neither an irritant nor a sensitizer. cir-safety.org Another HRIPT with 104 subjects reported transient, mild to moderate erythema but concluded that the material did not show a clinically significant potential for dermal irritation or allergic contact sensitization. cir-safety.org

However, the potential for sensitization may be influenced by formulation and skin condition. The Panel for the Safety Assessment of Caprylhydroxamic Acid noted that cases of sensitization appeared to be related to use on damaged skin or in formulations containing penetration enhancers, which would increase absorption. cir-safety.org

Table 3: Summary of Irritancy and Sensitization Data for Related Hydroxamic Acids

| Test Substance | Assay | Result |

|---|---|---|

| Alkyl Hydroxamic Acids (general) | Hazard Assessment based on analogues | Expected to be at least moderately irritating to skin and eyes. industrialchemicals.gov.au |

| Alkyl Hydroxamic Acids (general) | Hazard Assessment based on analogues | Skin sensitization potential cannot be ruled out. industrialchemicals.gov.au |

| Caprylhydroxamic Acid (C8 Analogue) | Reconstructed Human Epidermis Test | Non-irritant. cir-safety.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetic Acid |

| Acetohydroxamic Acid |

| Caprylhydroxamic Acid |

| Carbon Dioxide |

| Hexanoic Acid |

| This compound |

Future Directions and Research Opportunities

Development of Novel Therapeutic Agents based on Hexanohydroxamic Acid

The hydroxamic acid moiety is a critical pharmacophore in several approved drugs, primarily due to its ability to act as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.netunimore.it The future development of therapeutic agents based on the this compound structure is focused on creating more potent, selective, and less toxic molecules for a variety of diseases.

Research is actively exploring the modification of the basic hydroxamic acid structure, which consists of a zinc-binding group (the hydroxamic acid itself), a linker (such as the hexane chain in this compound), and a "cap" group. nih.govnih.govmdpi.com By altering the linker and, more significantly, by adding diverse and complex cap groups, scientists aim to enhance interactions with the target enzyme's surface, thereby improving specificity and efficacy. nih.gov

Key areas for future therapeutic development include:

Oncology: While several hydroxamic acid-based drugs are approved for cancers like T-cell lymphoma, research is ongoing to develop agents for solid tumors, including breast, prostate, and lung cancer. mdpi.comnih.govresearchgate.net The strategy of creating hybrid molecules, which combine the hydroxamic acid pharmacophore with other anticancer agents, is a promising approach to overcome drug resistance. researchgate.netnih.gov

Neurodegenerative Diseases: HDAC inhibition has shown neuroprotective effects in models of stroke and other neurological conditions. nih.gov Future work will focus on designing hydroxamic acid derivatives that can cross the blood-brain barrier and selectively target HDAC isoforms implicated in diseases like Alzheimer's. nih.gov

Infectious Diseases: The essential role of metalloenzymes in pathogens like Plasmodium falciparum (malaria) makes them attractive targets for hydroxamic acid-based drugs. scienceopen.com Research is directed at designing derivatives with potent antimalarial activity and improved safety profiles. scienceopen.com

Table 1: Research Focus for Novel Hydroxamic Acid-Based Therapeutics

| Therapeutic Area | Research Goal | Rationale | Key References |

| Oncology | Development of inhibitors for solid tumors and overcoming drug resistance. | Target HDACs aberrantly expressed in various cancers; hybrid molecules can offer synergistic effects. | mdpi.comnih.govresearchgate.netresearchgate.net |

| Neurodegenerative Diseases | Design of brain-penetrant, isoform-selective HDAC inhibitors. | HDAC inhibition shows neuroprotective potential; selectivity is key to reducing side effects. | nih.govnih.gov |

| Infectious Diseases | Creation of agents against metalloenzymes in pathogens like Plasmodium falciparum. | Pathogen-specific metalloenzymes are viable drug targets for potent and selective therapies. | scienceopen.com |

Advanced Understanding of Molecular Mechanisms

While the primary mechanism of action for many therapeutic hydroxamic acids is the inhibition of zinc-dependent HDACs, a more nuanced understanding of their molecular interactions is a key area for future research. explorationpub.comturkjps.org The hydroxamic acid functional group (-CONHOH) is an exceptional chelator of metal ions, particularly the Zn²⁺ ion located in the catalytic active site of HDACs. unimore.itresearchgate.net This binding blocks the enzyme's activity, leading to the accumulation of acetylated histones and other proteins, which in turn alters gene expression. nih.govmdpi.com

Future investigations are aimed at elucidating:

HDAC Isoform Selectivity: Humans have 11 zinc-dependent HDAC isoforms, and most current hydroxamic acid-based drugs are pan-inhibitors, meaning they inhibit multiple isoforms. explorationpub.com A crucial research direction is to understand the structural differences between these isoforms to design compounds that are highly selective, which could lead to more targeted therapies with fewer side effects. nih.govnih.gov

HDAC-Independent Mechanisms: Research has suggested that some biological effects of hydroxamic acids, such as neuroprotection, may be independent of direct HDAC inhibition. nih.gov These effects might be related to their general ability to bind metals, thereby reducing oxidative stress. nih.gov Further studies are needed to explore these alternative pathways and determine their therapeutic relevance.

Non-Histone Targets: HDACs deacetylate not only histones but also a wide range of other proteins involved in cellular processes. The consequences of inhibiting deacetylation of these non-histone targets are not fully understood and represent a significant area for future exploration to uncover new therapeutic applications. mdpi.com

Green Synthesis and Sustainable Production of this compound

Traditional chemical synthesis of hydroxamic acids can involve harsh conditions or reagents that are not environmentally friendly. researchgate.net A significant future direction is the development of green and sustainable methods for the production of this compound and its derivatives. This aligns with the growing demand for environmentally benign processes in the pharmaceutical and chemical industries.

Key approaches in this area include:

Enzymatic Synthesis: The use of enzymes, such as lipases and amidases, as biocatalysts offers a powerful green alternative. nih.govresearchgate.net These enzymatic reactions can be performed in aqueous solutions under mild temperature and pH conditions, often with high specificity, which reduces the formation of unwanted byproducts. nih.govresearchgate.net

Use of Greener Reagents and Solvents: Research is exploring the use of more environmentally friendly coupling reagents and solvents to replace traditional ones. organic-chemistry.org Some newer methods utilize reagents where the byproducts can be easily recovered and reused, making the process more cost-effective and sustainable. organic-chemistry.org

Table 2: Comparison of Synthesis Methods for Hydroxamic Acids

| Method | Description | Advantages | Disadvantages | Key References |

| Traditional Chemical Synthesis | Often involves activating carboxylic acids followed by reaction with hydroxylamine (B1172632), sometimes using harsh reagents. | Well-established and versatile for a wide range of substrates. | May require hazardous reagents, produce significant waste, and involve harsh reaction conditions. | researchgate.netorganic-chemistry.org |

| Enzymatic/Biocatalytic Synthesis | Utilizes enzymes like lipases or acyltransferases to catalyze the formation of the hydroxamic acid from an ester or amide precursor. | Environmentally friendly (mild conditions, aqueous media), high selectivity, pure products. | Enzyme availability and stability can be limiting; optimization of reaction conditions may be required. | researchgate.netnih.govresearchgate.net |

| Green Chemical Synthesis | Employs environmentally benign reagents and solvents, with a focus on atom economy and recyclable byproducts. | Reduced environmental impact, increased safety, potential for cost savings through reagent reuse. | May require development and validation of new reagents and protocols. | organic-chemistry.orgnih.gov |

Expanding Applications in Material Science and Environmental Technologies

The potent metal-chelating ability of the hydroxamic acid functional group is not only useful in a biological context but also holds significant promise for applications in material science and environmental technology. nih.govbenthamdirect.comresearchgate.net This property allows this compound and related compounds to bind strongly to a variety of metal ions.

Future research in this domain is focused on:

Environmental Remediation: Hydroxamic acids can be used as chelating agents to extract heavy metals from contaminated soil or wastewater. researchgate.netmdpi.com Future work could involve immobilizing these molecules onto solid supports to create reusable systems for environmental cleanup.

Metal Sequestration and Recovery: In hydrometallurgy, hydroxamic acids could be developed as selective extractants for the recovery of valuable or rare earth metals from ores or industrial waste streams. Their strong binding affinity makes them potential candidates for these separation processes. researchgate.net

Corrosion Inhibition: By forming a protective complex with metals on a surface, hydroxamic acids have the potential to act as corrosion inhibitors for various metals and alloys.

Sensors and Functional Materials: The metal-binding properties of hydroxamic acids could be harnessed to create chemical sensors that detect the presence of specific metal ions. Furthermore, incorporating these molecules into polymers could lead to the development of new functional materials with tailored metal-binding capabilities.

Q & A

Q. What are the standard methods for synthesizing hexanohydroxamic acid, and how can purity be validated?

this compound is typically synthesized via hydroxamation reactions, where a hexanoic acid derivative reacts with hydroxylamine under controlled pH (acidic or basic conditions). Purification often involves recrystallization or column chromatography. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., observing the hydroxamate proton signal at δ 8.5–9.5 ppm) and infrared (IR) spectroscopy (characteristic C=O and N–O stretches near 1650 cm⁻¹ and 950 cm⁻¹, respectively). Quantitative analysis via titrimetry or HPLC with UV detection is recommended to confirm purity >98% .

Q. How does pH influence the stability of this compound in aqueous solutions?